molecular formula C14H11Cl2N3O2S B11066462 2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide CAS No. 727420-59-9

2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide

Cat. No.: B11066462
CAS No.: 727420-59-9
M. Wt: 356.2 g/mol
InChI Key: OQVRGBZPOMWTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated intermediate with a sulfonamide precursor, such as sulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both indazole and sulfonamide groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

727420-59-9

Molecular Formula

C14H11Cl2N3O2S

Molecular Weight

356.2 g/mol

IUPAC Name

2,4-dichloro-N-(1H-indazol-6-yl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C14H11Cl2N3O2S/c1-8-11(15)4-5-13(14(8)16)22(20,21)19-10-3-2-9-7-17-18-12(9)6-10/h2-7,19H,1H3,(H,17,18)

InChI Key

OQVRGBZPOMWTFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.